molecular formula C11H24N4O3 B608779 Lysyl ornithine CAS No. 788121-81-3

Lysyl ornithine

Cat. No. B608779
M. Wt: 260.338
InChI Key: FNTNTMPEEZFWOQ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl ornithine is a bioactive chemical.

Scientific Research Applications

1. Biosynthesis of Pyrrolysine

The biosynthesis of the 22nd genetically encoded amino acid pyrrolysine involves the formation of the pseudopeptide L-lysine-N(ε)-3R-methyl-D-ornithine. This process is catalyzed by PylC and is crucial in the formation of isopeptide bonds, contributing to our understanding of protein structure and function (Quitterer et al., 2012).

2. Role in Pyrrolysine-Containing Proteins

D-ornithine enhances the expression of pyrrolysine-containing proteins and is involved in the insertion of pyrroline-carboxy-lysine (Pcl) instead of pyrrolysine (Pyl). This has implications for protein synthesis and function (Cellitti et al., 2011).

3. Metabolic Engineering for l-Ornithine Production

Research on Corynebacterium glutamicum S9114 shows how metabolic engineering can be used to enhance l-ornithine production, an important amino acid used in food and medicine industries. This involves modulation in the tricarboxylic acid cycle and glucose utility (Zhang et al., 2019).

4. Synthesis of α,ω-Diaminocarbonsäuren (Lysine, Ornithine)

There is a simple synthesis method for lysine and ornithine, important in animal nutrition and pharmaceutical purposes, starting from cyclic amines. This has implications for the efficient production of these amino acids (Warning et al., 1978).

5. Gluconeogenesis Acceleration by Lysine

L-lysine causes an increase in the rate of gluconeogenesis from lactate in isolated liver cells, indicating its catalytic nature in metabolic processes. This unique effect of lysine and ornithine in metabolism is significant for understanding liver function (Cornell et al., 1973).

6. Potential Anticancer Activity

L-Canaline, an analog of L-ornithine, exhibits significant antineoplastic activity against human pancreatic cancer cells. This highlights the potential of ornithine derivatives in cancer treatment (Rosenthal, 1997).

7. Regulation of Metabolic Enzyme Activity

Lysine 88 acetylation in ornithine carbamoyltransferase negatively regulates enzyme activity in response to nutrient signals. This sheds light on the regulation of metabolic enzymes through protein acetylation (Yu et al., 2009).

8. Drought Tolerance in Plants

L-ornithine application has been shown to improve drought tolerance in sugar beet plants, indicating its role in enhancing plant stress responses and potential agricultural applications (Hussein et al., 2019).

properties

CAS RN

788121-81-3

Product Name

Lysyl ornithine

Molecular Formula

C11H24N4O3

Molecular Weight

260.338

IUPAC Name

L-Ornithine, N2-L-lysyl-

InChI

InChI=1S/C11H24N4O3/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18)/t8-,9-/m0/s1

InChI Key

FNTNTMPEEZFWOQ-IUCAKERBSA-N

SMILES

NCCC[C@@H](C(O)=O)NC([C@H](CCCCN)N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lysyl ornithine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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